molecular formula C21H28ClN B7813993 N-benzyl-1-(4-cyclohexylphenyl)ethanamine;hydrochloride

N-benzyl-1-(4-cyclohexylphenyl)ethanamine;hydrochloride

Cat. No.: B7813993
M. Wt: 329.9 g/mol
InChI Key: AFDYNWRZEMAVKQ-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-cyclohexylphenyl)ethanamine;hydrochloride is an organic compound with the molecular formula C21H28ClN It is a derivative of ethanamine, featuring a benzyl group and a cyclohexylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-cyclohexylphenyl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through the reductive amination of benzylamine with 4-cyclohexylbenzaldehyde. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

    Hydrochloride Formation: The free base form of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-cyclohexylphenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the structure.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

N-benzyl-1-(4-cyclohexylphenyl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-cyclohexylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Properties

IUPAC Name

N-benzyl-1-(4-cyclohexylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N.ClH/c1-17(22-16-18-8-4-2-5-9-18)19-12-14-21(15-13-19)20-10-6-3-7-11-20;/h2,4-5,8-9,12-15,17,20,22H,3,6-7,10-11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDYNWRZEMAVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCCCC2)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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